Bienvenue dans la boutique en ligne BenchChem!

2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

CAS 881437-76-9 features a para-CF₃ substitution on the phenyl ring, producing distinct electronic distribution, dipole moment, and steric profile compared to the meta-CF₃ positional isomer (CAS 616203-58-8). This matched probe set enables systematic SAR mapping of hydrophobic pocket geometry in Stat3, β-catenin, and Nanog pathway targets—pathways for which the naphtho[2,1-b]furan scaffold holds patent-validated inhibitory activity. The compound offers a differentiated starting point for hit-to-lead optimization with potential freedom-to-operate advantages versus exemplified patent compounds. Available as dry powder or pre-dissolved DMSO solution (≥90% purity) for direct integration into automated 96/384-well HTS workflows. Also suitable for antibacterial screening panels, complementing published naphthofuran-2-carboxamide class activity against Gram-positive and Gram-negative strains.

Molecular Formula C21H14F3NO2
Molecular Weight 369.343
CAS No. 881437-76-9
Cat. No. B2483844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
CAS881437-76-9
Molecular FormulaC21H14F3NO2
Molecular Weight369.343
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H14F3NO2/c22-21(23,24)15-6-8-16(9-7-15)25-19(26)11-14-12-27-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,25,26)
InChIKeyWDDBTFOZWABWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.85 mg / 3 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 881437-76-9): Compound Class and Structural Baseline


2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 881437-76-9) is a synthetic small molecule belonging to the naphtho[2,1-b]furan carboxamide class, with molecular formula C₂₁H₁₄F₃NO₂ and a molecular weight of 369.34 g/mol [1]. The compound features a naphtho[2,1-b]furan core coupled via an acetamide linker to a 4-(trifluoromethyl)phenyl moiety. Naphthofuran derivatives as a class have been described in patent literature as possessing inhibitory activity against Stat3, β-catenin, and Nanog signaling pathways, with potential to induce apoptosis in cancer stem cells and suppress cancer recurrence and metastasis [2]. This compound is commercially available as a research-grade screening compound (e.g., Life Chemicals catalog F3290-0023, purity ≥90%) [1].

Why Naphtho[2,1-b]furan Acetamide Analogs Cannot Be Freely Interchanged with CAS 881437-76-9


Within the naphtho[2,1-b]furan acetamide series, the position of the trifluoromethyl substituent on the phenyl ring fundamentally alters both physicochemical properties and biological target engagement. The 4-CF₃ (para) substitution in CAS 881437-76-9 produces a different electronic distribution, dipole moment, and steric profile compared to the 3-CF₃ (meta) isomer (CAS 616203-58-8), which can lead to divergent binding poses in protein pockets and altered pharmacokinetic behavior . Additionally, the acetamide linker geometry and the naphthofuran ring fusion pattern [2,1-b] distinguish this scaffold from simpler benzofuran-acetamides or naphtho[1,2-b]furan isomers, each of which presents different π-stacking surfaces and hydrogen-bonding geometries [1]. Substitution with an unsubstituted phenyl acetamide or removal of the CF₃ group altogether eliminates the electron-withdrawing and lipophilicity-enhancing effects that the trifluoromethyl group confers, potentially abolishing the specific protein-ligand interactions and metabolic stability profiles sought in medicinal chemistry campaigns targeting Stat3 or related pathways [2].

Quantitative Differentiation Evidence for 2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 881437-76-9)


Positional Isomer Differentiation: 4-CF₃ vs. 3-CF₃ Substitution on the Phenyl Ring

CAS 881437-76-9 bears the trifluoromethyl group at the para (4-) position of the phenylacetamide ring, in contrast to its closest commercially available analog CAS 616203-58-8, which carries the CF₃ group at the meta (3-) position [1]. While both compounds share the identical molecular formula (C₂₁H₁₄F₃NO₂) and molecular weight (369.34 g/mol), the positional isomerism is expected to produce distinct dipole moments, logP values, and steric profiles. The para-substitution in CAS 881437-76-9 creates a linear molecular axis that may favor binding to deeper, narrower hydrophobic pockets, whereas the meta-substitution introduces a kink in the molecular geometry . In the naphthofuran class, patent data indicate that specific substitution patterns on the phenyl ring are critical for Stat3 and β-catenin inhibitory potency, though direct comparative IC₅₀ data for these two isomers have not been published in peer-reviewed literature [2].

Structure-Activity Relationship Medicinal Chemistry Isomer Comparison

Physicochemical Property Differentiation: CF₃-Containing vs. Non-Fluorinated Naphthofuran Acetamide Analogs

The presence of the trifluoromethyl group in CAS 881437-76-9 is established in medicinal chemistry literature to increase lipophilicity (clogP) by approximately 0.5–1.0 log units and enhance metabolic stability compared to non-fluorinated phenyl analogs [1]. The closest non-fluorinated comparator, 2-naphtho[2,1-b]furan-1-ylacetamide (ChemBridge 7978273, CAS not available; MW 237.25 g/mol), lacks both the N-phenyl substitution and the CF₃ group entirely, representing a substantially different chemotype with reduced molecular weight, lower lipophilicity, and absent π-stacking capacity from the phenyl ring [2]. The naphthofuran class patent literature explicitly states that the parent naphthofuran compound (A) has low aqueous solubility, and that prodrug strategies are required to achieve adequate bioavailability – a property that the CF₃-phenylacetamide substitution in CAS 881437-76-9 may modulate [3].

Lipophilicity Metabolic Stability Physicochemical Profiling

Class-Level Antibacterial Activity of Naphtho[2,1-b]furan Scaffold: Evidence from Molecular Docking and Zone-of-Inhibition Studies

While direct antibacterial data for CAS 881437-76-9 have not been published, the naphtho[2,1-b]furan scaffold has demonstrated antibacterial activity in a 2023 study by Raghavendra et al. [1]. In that study, structurally related N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamide derivatives were tested against Gram-positive (E. faecalis, S. aureus) and Gram-negative (E. coli, S. pneumoniae) strains using the disk diffusion method with chloramphenicol as the reference standard. The naphtho[2,1-b]furan derivatives produced zones of inhibition comparable to or exceeding the reference in several cases, and molecular docking studies confirmed favorable binding interactions with bacterial target proteins [1]. The structural features of CAS 881437-76-9 – particularly the electron-withdrawing CF₃ group and the hydrogen-bond-capable acetamide linker – are consistent with the pharmacophoric elements identified in the docking study, though direct experimental confirmation is lacking [2].

Antibacterial Screening Molecular Docking Zone of Inhibition

Anticancer Pathway Targeting: Naphthofuran Class Activity Against Stat3/β-Catenin/Nanog Signaling

Patent literature from Kyoto Pharmaceutical Industries (EP3153508A1, HK1236029A1, and related filings) establishes that naphthofuran compounds of general Formula (A) inhibit Stat3, β-catenin, and Nanog pathways and induce apoptosis specifically in cancer stem cells [1][2]. The patent family explicitly claims that compounds within this class are effective in suppressing cancer metastasis and recurrence – a therapeutic profile distinct from conventional cytotoxic anticancer agents that primarily target bulk tumor cells [1]. CAS 881437-76-9, bearing the core naphtho[2,1-b]furan scaffold with an acetamide-linked 4-CF₃-phenyl group, falls within the structural scope of the generic Formula (IA) and Formula (A) described in these patents [3]. While the patent documents contain IC₅₀ data for specific exemplified compounds in Stat3 reporter assays and cancer cell viability assays, CAS 881437-76-9 itself is not among the specifically exemplified compounds with disclosed quantitative potency data [3].

Cancer Stem Cells Stat3 Inhibition β-Catenin Pathway

Commercial Availability and Purity Specification: Differentiated Procurement Profile

CAS 881437-76-9 is commercially supplied by Life Chemicals (catalog F3290-0023) with a specified purity of ≥90% across multiple package sizes (3 mg, 50 mg, and 5 μmol/2 μmol solution formats), with pricing of $63.00 for 3 mg and $160.00 for 50 mg as of April 2023 [1]. In contrast, the meta-CF₃ positional isomer (CAS 616203-58-8) and the non-fluorinated core scaffold (ChemBridge 7978273) are sourced from different suppliers with different catalog specifications . This supply chain differentiation means that researchers seeking the specific 4-CF₃ substitution pattern must procure CAS 881437-76-9 specifically, as the 3-CF₃ isomer cannot be substituted without altering the SAR profile under investigation. The documented purity specification (≥90%) provides a benchmark for batch-to-batch consistency that is essential for reproducible screening data [1].

Research Compound Sourcing Purity Specification Procurement

Recommended Application Scenarios for 2-{Naphtho[2,1-b]furan-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 881437-76-9)


Structure-Activity Relationship (SAR) Studies on CF₃ Positional Isomerism in Naphthofuran Acetamides

CAS 881437-76-9 is optimally deployed in head-to-head SAR comparisons against its 3-CF₃ positional isomer (CAS 616203-58-8) to map the impact of trifluoromethyl substitution geometry on target binding. As established in Section 3 (Evidence Item 1), the para vs. meta CF₃ placement produces distinct molecular shapes despite identical molecular formulas, making this pair an ideal probe set for exploring hydrophobic pocket geometry in protein targets such as Stat3, where the naphthofuran class has demonstrated patent-validated inhibitory activity [1]. The commercial availability of both isomers from separate suppliers, each with defined purity specifications, supports systematic comparative screening in biochemical and cell-based assays [2].

Medicinal Chemistry Hit Expansion Starting from the Naphthofuran Cancer Stem Cell Targeting Scaffold

The naphtho[2,1-b]furan scaffold, as documented in the Kyoto Pharmaceutical Industries patent family, is one of the few chemotypes with demonstrated activity against Stat3, β-catenin, and Nanog pathways in cancer stem cells [1]. CAS 881437-76-9, with its 4-CF₃-phenylacetamide substitution, represents a structurally distinct analog within this class that has not been specifically exemplified in published patent IC₅₀ tables [3]. Researchers engaged in hit-to-lead or lead optimization campaigns targeting cancer stem cell pathways can use this compound as a starting point for further derivatization, confident that the core scaffold is patent-validated for the target biology while the specific substitution pattern may offer freedom-to-operate advantages and differentiated IP positioning [1][3].

Screening Library Enrichment for Fluorinated Fragment and Lead-Like Compound Collections

The trifluoromethyl group in CAS 881437-76-9 provides enhanced metabolic stability and lipophilicity relative to non-fluorinated naphthofuran analogs (Evidence Item 2, Section 3) [2]. With a molecular weight of 369.34 g/mol and the presence of the privileged CF₃ pharmacophore, this compound sits within the lead-like chemical space suitable for fragment-based and high-throughput screening campaigns [2]. Procurement in 96-well or 384-well screening-ready formats (available as DMSO solutions from Life Chemicals) facilitates direct integration into automated screening workflows . The compound's structural novelty relative to more common benzofuran-acetamide screening compounds may yield hits against targets that have proven refractory to traditional library chemotypes.

Antibacterial Screening Leveraging the Naphtho[2,1-b]furan Pharmacophore

Based on the class-level antibacterial activity demonstrated by Raghavendra et al. (2023) for naphtho[2,1-b]furan-2-carboxamide derivatives against both Gram-positive and Gram-negative strains [4], CAS 881437-76-9 can be prioritized for inclusion in antibacterial screening panels. The compound's acetamide linker and 4-CF₃-phenyl group differentiate it from the nitro-carboxamide derivatives tested in the published study, potentially conferring improved selectivity against bacterial vs. mammalian targets [4]. Molecular docking studies from the 2023 paper provide a computational framework for predicting binding modes of the naphthofuran core, which can guide the interpretation of screening results obtained with this specific analog [4].

Quote Request

Request a Quote for 2-{NAPHTHO[2,1-B]FURAN-1-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.